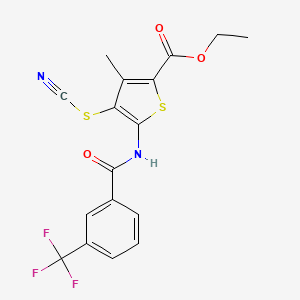

Ethyl 3-methyl-4-thiocyanato-5-(3-(trifluoromethyl)benzamido)thiophene-2-carboxylate

Description

Ethyl 3-methyl-4-thiocyanato-5-(3-(trifluoromethyl)benzamido)thiophene-2-carboxylate is a multifunctional thiophene derivative featuring a thiocyanato (-SCN) group at the 4-position, a 3-(trifluoromethyl)benzamido substituent at the 5-position, and a methyl group at the 3-position. The ethyl ester at the 2-position enhances solubility in organic solvents, while the trifluoromethyl (CF₃) group contributes to lipophilicity and metabolic stability . Thiocyanato groups are known for their reactivity in nucleophilic substitution and coordination chemistry, which may influence biological activity . The compound’s synthesis likely involves sequential functionalization of a thiophene core via esterification, acylation, and thiocyanation, analogous to methods described for related thiophene derivatives .

Propriétés

IUPAC Name |

ethyl 3-methyl-4-thiocyanato-5-[[3-(trifluoromethyl)benzoyl]amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O3S2/c1-3-25-16(24)13-9(2)12(26-8-21)15(27-13)22-14(23)10-5-4-6-11(7-10)17(18,19)20/h4-7H,3H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUIUAVAGGRKRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)SC#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-4-thiocyanato-5-(3-(trifluoromethyl)benzamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene core, followed by sequential functionalization:

Thiophene Core Formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

Functional Group Introduction:

Amidation: The benzamido group is introduced via an amidation reaction, typically using an amine and an acid chloride or anhydride.

Esterification: The carboxylate ester is formed by esterification of the carboxylic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-methyl-4-thiocyanato-5-(3-(trifluoromethyl)benzamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring and thiocyanato group can be oxidized under strong oxidizing conditions, potentially leading to sulfoxides or sulfones.

Reduction: Reduction reactions can target the thiocyanato group, converting it to a thiol or amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiocyanato group, which can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or neutral conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.

Material Science: The compound’s electronic properties could be exploited in the development of organic semiconductors or photovoltaic materials.

Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mécanisme D'action

The mechanism by which Ethyl 3-methyl-4-thiocyanato-5-(3-(trifluoromethyl)benzamido)thiophene-2-carboxylate exerts its effects depends on its application:

Biological Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Pathways Involved: The compound could influence various biochemical pathways, depending on its target, such as inhibiting enzyme activity or blocking receptor-ligand interactions.

Comparaison Avec Des Composés Similaires

Substituent-Driven Variations in Physical and Chemical Properties

The table below compares key structural and physicochemical features of the target compound with similar thiophene-2-carboxylate derivatives:

Key Observations :

- Thiocyanato vs. Isothiocyanate : The thiocyanato group (-SCN) in the target compound differs from isothiocyanate (-NCS) in reactivity. While -SCN participates in metal coordination and nucleophilic substitutions, -NCS is more reactive toward amines, forming thioureas .

- The CF₃ group’s electron-withdrawing nature may also stabilize the thiophene ring electronically.

- Methyl vs.

Activité Biologique

Ethyl 3-methyl-4-thiocyanato-5-(3-(trifluoromethyl)benzamido)thiophene-2-carboxylate is a complex thiophene derivative with significant biological activity. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic properties. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHFNOS

- Molecular Weight : 414.4 g/mol

- CAS Number : 681160-49-6

The structure of the compound features a thiophene ring substituted with a trifluoromethyl group and a benzamido moiety, which may influence its biological interactions and pharmacological profiles.

1. Antimicrobial Activity

Research indicates that thiophene derivatives exhibit notable antimicrobial properties. Ethyl 3-methyl-4-thiocyanato-5-(3-(trifluoromethyl)benzamido)thiophene-2-carboxylate has been tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics. For instance, studies have shown:

- Minimum Inhibitory Concentration (MIC) values ranging from 40 to 50 µg/mL against pathogens such as Escherichia coli and Staphylococcus aureus .

2. Anticancer Activity

Thiophene derivatives have also been evaluated for their anticancer properties. The compound's mechanism involves targeting specific pathways critical for cancer cell proliferation and survival:

- In vitro studies demonstrated IC values between 7 to 20 µM against various cancer cell lines, including breast and prostate cancer cells .

- The compound appears to induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death .

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored, particularly its ability to inhibit pro-inflammatory cytokines:

- In studies, the compound demonstrated significant inhibition of IL-6 and TNF-α production, suggesting its utility in treating inflammatory diseases .

The biological activity of Ethyl 3-methyl-4-thiocyanato-5-(3-(trifluoromethyl)benzamido)thiophene-2-carboxylate is believed to stem from its interaction with specific molecular targets:

- The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake.

- The benzamido group may enable hydrogen bonding with target proteins, modulating their activity .

Table: Summary of Biological Activities

| Activity Type | Target Organisms / Cell Lines | IC / MIC | Reference |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | 40 - 50 µg/mL | |

| Anticancer | Breast cancer cells | 7 - 20 µM | |

| Anti-inflammatory | IL-6, TNF-α | Significant inhibition |

Case Study: Anticancer Potential

A study published in a peer-reviewed journal investigated the effects of various thiophene derivatives on human leukemia cell lines. Ethyl 3-methyl-4-thiocyanato-5-(3-(trifluoromethyl)benzamido)thiophene-2-carboxylate was found to significantly reduce cell viability at concentrations as low as 1.5 µM, indicating strong anticancer potential .

Q & A

Q. What are the key steps in synthesizing Ethyl 3-methyl-4-thiocyanato-5-(3-(trifluoromethyl)benzamido)thiophene-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves:

Esterification : Reacting a thiophene carboxylic acid with ethanol under acidic conditions (e.g., HCl) to form the ethyl ester .

Thiocyanate Introduction : Treating the amine-substituted thiophene intermediate with thiophosgene (Cl₂C=S) in dry chloroform under reflux to form the thiocyanato group .

Benzamido Coupling : Reacting the intermediate with 3-(trifluoromethyl)benzoyl chloride in a polar aprotic solvent (e.g., DMF) using a base (e.g., triethylamine) to form the amide bond.

Q. Optimization Tips :

- Use anhydrous solvents and inert atmospheres to prevent hydrolysis of thiophosgene .

- Monitor reaction progress via TLC or HPLC to minimize over-reaction or side products.

- Recrystallize intermediates from ethanol or dioxane to improve purity .

Advanced Synthesis

Q. How can regioselectivity be controlled during the introduction of the thiocyanato group in thiophene derivatives?

Regioselectivity is influenced by:

- Electron-Directing Groups : The methyl group at position 3 and the amide at position 5 direct thiophosgene to react preferentially at position 4 due to steric and electronic effects .

- Reagent Stoichiometry : Use a 1:1 molar ratio of amine intermediate to thiophosgene to avoid polysubstitution .

- Temperature Control : Refluxing in chloroform (61°C) ensures controlled reactivity, reducing side reactions .

Structural Characterization

Q. What analytical techniques are recommended for confirming the structure of this compound, especially the thiocyanato and trifluoromethyl groups?

- X-ray Crystallography : Use SHELXL for refinement to resolve the thiocyanato group’s orientation and confirm the trifluoromethyl geometry .

- Spectroscopy :

Data Contradiction

Q. How should researchers resolve discrepancies between spectroscopic data and X-ray crystallography results for this compound?

- Dynamic Effects : Solution-phase NMR may show averaged signals due to thiocyanato group rotation, while X-ray captures static conformations .

- Polymorphism : Recrystallize under varying conditions (e.g., ethanol vs. DMSO) to assess if multiple crystal forms exist .

- DFT Calculations : Compare experimental NMR chemical shifts with computed values to identify dominant conformers in solution .

Stability Assessment

Q. What methodologies are effective in evaluating the thermal and hydrolytic stability of the thiocyanato group in this compound?

- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (expected >200°C for thiocyanato groups) .

- Hydrolytic Stability :

Mechanistic Studies

Q. Which computational methods are suitable for studying the reactivity of the thiocyanato group in nucleophilic substitution reactions?

- Density Functional Theory (DFT) : Calculate activation energies for thiocyanate displacement by nucleophiles (e.g., amines) to predict reactivity trends .

- Molecular Dynamics (MD) : Simulate solvent effects on transition states to optimize reaction conditions (e.g., chloroform vs. DMF) .

Toxicity Profiling

Q. What in vitro assays are recommended for preliminary toxicity assessment of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.